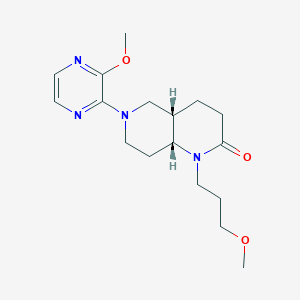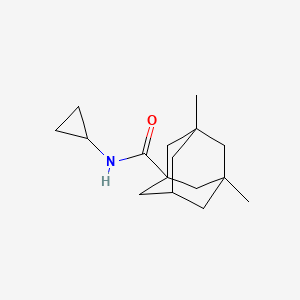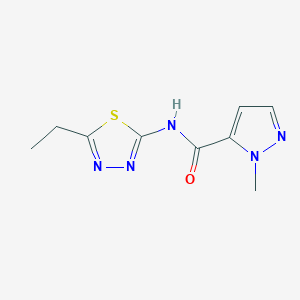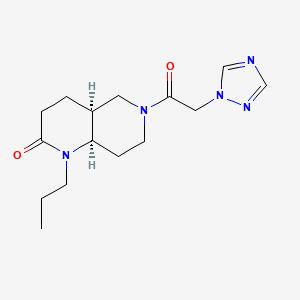![molecular formula C19H18N4O5 B5439680 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5439680.png)
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that belongs to the class of piperazines. It is a derivative of piperazine and has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. In
作用機序
The mechanism of action of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth: Studies have shown that this compound exhibits antimicrobial activity against a wide range of bacteria and fungi.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models.
3. Anticancer activity: Studies have shown that this compound exhibits anticancer activity against a wide range of cancer cell lines.
実験室実験の利点と制限
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Exhibits unique biochemical and physiological effects.
2. Exhibits antimicrobial, anti-inflammatory, and anticancer activity.
3. Potential candidate for the development of new drugs.
Limitations:
1. Limited information on the mechanism of action.
2. Limited information on the pharmacokinetics and toxicity of this compound.
3. Limited availability of this compound.
将来の方向性
There are several future directions for the study of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine. Some of these include:
1. Further investigation of the mechanism of action.
2. Investigation of the pharmacokinetics and toxicity of this compound.
3. Development of new drugs based on this compound.
4. Investigation of the potential use of this compound in combination with other drugs.
5. Investigation of the potential use of this compound in other disease models.
合成法
The synthesis of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine involves a series of chemical reactions. The starting material for this synthesis is piperazine, which is reacted with 4-nitrobenzaldehyde to form 4-nitrobenzylidene piperazine. This intermediate is then reacted with acryloyl chloride to form 4-nitrophenyl acryloyl piperazine. Finally, the compound is treated with nitric acid to form the desired product, 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine.
科学的研究の応用
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential scientific research applications of this compound include:
1. Antimicrobial activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits antimicrobial activity against a wide range of bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models. This makes it a potential candidate for the development of new anti-inflammatory drugs.
3. Anticancer activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits anticancer activity against a wide range of cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c24-19(10-3-15-1-4-17(5-2-15)22(25)26)21-13-11-20(12-14-21)16-6-8-18(9-7-16)23(27)28/h1-10H,11-14H2/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGVGMYKNKGGW-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5439619.png)
![2-{4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)


![4-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5439643.png)
![8-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5439655.png)

![N-[4-(allyloxy)-3-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5439664.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5439672.png)
![2-hydroxy-3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5439674.png)
![2-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5439687.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5439696.png)

![N-(4-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5439703.png)